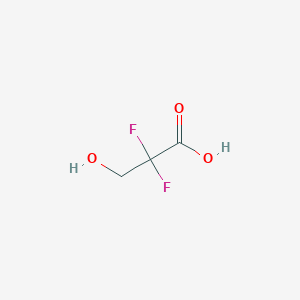

2,2-Difluoro-3-hydroxypropanoic acid

Description

Contextualization within Fluorine Chemistry and Organic Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern fluorine chemistry, a field that has a profound impact on pharmaceuticals, agrochemicals, and materials science. nih.govfrontiersin.org Fluorine's high electronegativity and small van der Waals radius can dramatically alter a molecule's physical, chemical, and biological properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences. researchgate.net These modifications can lead to enhanced efficacy and better performance of the final products. frontiersin.org

Within this context, 2,2-Difluoro-3-hydroxypropanoic acid serves as a significant building block in organic synthesis. Its structure contains multiple reactive sites—the carboxylic acid, the hydroxyl group, and the difluorinated carbon center—making it a versatile precursor for creating more complex fluorinated compounds. Researchers utilize such intermediates to systematically introduce fluorine into target molecules, thereby accessing novel chemical entities with potentially improved functionalities. smolecule.com

Significance of Vicinal Difluoro-Hydroxyl Moieties in Chemical Systems

The spatial arrangement of functional groups within a molecule is critical to its behavior. The structure of this compound features a geminal difluoro group (two fluorine atoms on the same carbon) adjacent to a carbon bearing a hydroxyl group. This arrangement is a variation of the more broadly studied vicinal difluoro motif (fluorine atoms on adjacent carbons).

Overview of Research Trajectories for this compound

Research involving this compound and related fluorinated hydroxy acids is progressing along several key trajectories. A primary focus is its application as an intermediate in the synthesis of biologically active molecules. The compound's structural features are desirable for designing enzyme inhibitors and other therapeutic agents where the fluorine atoms can enhance binding affinity and metabolic stability. smolecule.com

Another significant area of research is the development of novel and efficient synthetic methodologies. This includes biocatalytic routes, which offer advantages in terms of environmental impact and safety over traditional chemical methods. nih.govfrontiersin.org For instance, studies on the biocatalytic synthesis of the related compound 2-fluoro-3-hydroxypropionic acid demonstrate the potential for using engineered microorganisms to produce these valuable fluorinated building blocks. nih.govfrontiersin.org Furthermore, research continues to explore the transformation of such compounds into other useful derivatives, like α-amino acids and fluorinated heterocycles, which are important in drug discovery. rsc.org The development of stereoselective synthesis methods to produce specific enantiomers of these chiral molecules is also a critical goal, as different stereoisomers can have vastly different biological activities. nih.gov

Properties

IUPAC Name |

2,2-difluoro-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O3/c4-3(5,1-6)2(7)8/h6H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGWRZJHVFZWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-37-8 | |

| Record name | 2,2-difluoro-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoro 3 Hydroxypropanoic Acid and Its Precursors

De Novo Synthetic Routes to 2,2-Difluoro-3-hydroxypropanoic Acid

These methods construct the molecule from simpler, non-fluorinated starting materials, incorporating the key structural features in the process.

Haloform Reaction-Based Approaches

The haloform reaction is a well-established organic reaction, historically used for the synthesis of haloforms (CHX₃) and carboxylic acids from methyl ketones or alcohols that can be oxidized to methyl ketones. wikipedia.orgbyjus.comnih.gov The reaction proceeds via the exhaustive halogenation of a methyl ketone's α-carbon in the presence of a base, followed by cleavage of the resulting trihalomethyl group, which acts as a leaving group. byjus.comnih.gov This process effectively converts an acetyl group into a carboxyl group. wikipedia.org

While the classical haloform reaction is most commonly associated with chlorine, bromine, and iodine, the direct preparation of fluoroform (CHF₃) via this route is not feasible due to the high instability of the required hypofluorite (B1221730) ion. byjus.com However, the underlying principle of cleaving a carbon-carbon bond adjacent to a carbonyl group after polyhalogenation can be adapted. For instance, the reaction of methyl ethyl ketone with sodium hypochlorite (B82951) yields propionic acid and chloroform. youtube.com This suggests a theoretical pathway for synthesizing this compound if a suitable precursor, such as 1,1-difluoro-2-ketopropanol, could be selectively cleaved. The reaction mechanism generally involves the formation of an enolate, which then attacks the halogen. byjus.com This process repeats until the methyl group is fully halogenated, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon and subsequent cleavage. byjus.com

Reformatsky Reaction Pathways for Propionate Precursors

The Reformatsky reaction provides a powerful and direct route to β-hydroxy esters, the immediate precursors to the target acid. wikipedia.orgnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester, mediated by metallic zinc. wikipedia.orgorganic-chemistry.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgorganic-chemistry.org These zinc enolates are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functionality of other starting material molecules. wikipedia.org

Of particular relevance is the difluoro-Reformatsky reaction, which utilizes an α,α-dihalo ester such as ethyl bromodifluoroacetate. This method has been successfully employed to synthesize α,α-difluoro-β-hydroxy esters, which are valuable building blocks for biologically active compounds. researchgate.net The reaction condenses ethyl bromodifluoroacetate with various aldehydes in the presence of zinc dust to yield the corresponding ethyl 2,2-difluoro-3-hydroxypropanoates. researchgate.netbeilstein-journals.org The general mechanism involves the formation of a zinc enolate from the ethyl bromodifluoroacetate, which then adds to the carbonyl group of the aldehyde via a six-membered chair-like transition state, followed by acidic workup to yield the final β-hydroxy ester. wikipedia.orgresearchgate.net

The reaction's scope has been extended to asymmetric synthesis, using chiral aldehydes or chiral ligands to control the stereochemistry of the newly formed hydroxyl-bearing carbon center. researchgate.net An analogous reaction, the aza-Reformatsky reaction, employs imines instead of aldehydes, leading to the formation of β-amino esters. beilstein-journals.orgresearchgate.net

Table 1: Examples of Reformatsky Reaction for Propionate Precursor Synthesis This table is interactive and based on representative findings in the field.

| Aldehyde/Ketone Partner | α-Halo Ester | Product | Yield | Diastereomeric Ratio (de) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl bromodifluoroacetate | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | Good | N/A | researchgate.net |

| (S)-N-tert-butylsulfinyl imines | Ethyl bromodifluoroacetate | (R,S)-α,α-difluoro-β-amino esters | 46-64% | 6-90% | beilstein-journals.org |

Difluoromethylation of Carboxylic Acid Precursors via Ylide Chemistry

Ylide chemistry offers a distinct approach for introducing difluoromethyl groups. A phosphorus ylide, specifically a difluorinated phosphorus ylide such as triphenylphosphine (B44618) difluoromethylene (Ph₃P=CF₂), can serve as a difluoromethylating agent. acs.orgnih.gov A one-step protocol has been developed for the difluoromethylation of carboxylic acids. acs.orgnih.gov This method involves converting the carboxylic acid to its more reactive acyl chloride intermediate, which then reacts with the in situ generated phosphorus ylide. acs.orgnih.gov

Depending on the reaction conditions and the nature of the substrate, this reaction can selectively produce either bis-difluoromethylated alcohols or difluorinated ketones. acs.org For the synthesis of a this compound structure, a related strategy could involve the reaction of an α-hydroxy acid derivative. The reaction of the ylide with an acyl chloride proceeds via nucleophilic attack of the ylide's carbanionic carbon on the carbonyl carbon of the acyl chloride. libretexts.org

Synthesis of Difluoro-Hydroxyl Propanoic Acid Derivatives and Analogs

These synthetic strategies focus on modifying existing propanoic acid scaffolds or related molecules to introduce the required fluorine and hydroxyl groups.

Addition Reactions to gem-Difluoroalkenes

gem-Difluoroalkenes are versatile building blocks in fluorine chemistry due to the electronic properties conferred by the two fluorine atoms. nih.govchemistryviews.org The carbon atom of the C=CF₂ group is susceptible to nucleophilic attack. nih.gov A straightforward protocol for synthesizing carboxylic esters containing a gem-difluoromethylene unit involves the formal hydrofunctionalization of a gem-difluoroalkene. nih.govresearchgate.net

Specifically, readily available carboxylic acids can add regioselectively across the double bond of tetrasubstituted or trisubstituted β,β-difluoroacrylates. nih.gov For example, heating a difluoroalkene in acetic acid can result in a hydroacetoxylation product in high yield, without the need for catalysts or additives. nih.gov This creates an ester linkage and a difluoromethylene group in a single step. Subsequent hydrolysis of the resulting ester would yield the target this compound derivative. The reaction's success depends on the presence of both the gem-difluoro and ester moieties in the starting acrylate. nih.gov

Table 2: Hydroacetoxylation of a gem-Difluoroalkene This table is interactive and displays data from a representative study.

| Substrate (1a) | Reagent | Conditions | Product (2a) | Yield | Reference |

|---|

Fluorination Strategies for Propanoic Acid Scaffolds

Introducing fluorine atoms onto a pre-formed propanoic acid skeleton is another viable synthetic route. Modern fluorinating agents have enabled the development of various methods to achieve this transformation.

One such method is decarboxylative fluorination, which can convert aliphatic carboxylic acids directly into the corresponding alkyl fluorides. nih.gov This has been achieved using visible light-promoted photoredox catalysis. In this process, the photocatalyst facilitates the oxidation of a carboxylate to form a carboxyl radical, which rapidly extrudes CO₂. The resulting alkyl radical is then trapped by a fluorine atom source, such as Selectfluor, to yield the fluoroalkane. nih.gov A variety of primary, secondary, and tertiary carboxylic acids are amenable to this transformation. nih.gov

Another approach involves the direct fluorination of C-H bonds. For instance, phenylacetic acid derivatives have been fluorinated using Selectfluor, with the reaction pathway being dependent on the solvent system. mdpi.com Additionally, older methods such as fluorinated diazotization and halogen exchange (Halex) reactions have been used to synthesize compounds like 2-fluoropropionic acid, demonstrating the long-standing interest in fluorinating this type of scaffold. researchgate.net

Photochemical and Catalytic Approaches in Difluorinated Synthesis

The introduction of difluoromethylene (CF₂) groups into organic molecules is a key strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physicochemical and biological properties. rsc.orgsemanticscholar.org Modern synthetic chemistry has seen a surge in the development of photochemical and catalytic methods to forge carbon-fluorine bonds under mild and efficient conditions. These approaches offer significant advantages over traditional fluorination techniques, which often require harsh reagents and conditions.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating fluoroalkyl radicals from readily available and inexpensive precursors. researchgate.net These methods are often redox-neutral, operationally simple, and tolerate a wide range of functional groups, making them highly attractive for complex molecule synthesis. nih.gov

Photocatalytic Hydrofluoroalkylation of Alkenes

A significant advancement in this area is the direct hydrofluoroalkylation of alkenes using abundant fluoroalkyl carboxylic acids. nih.gov This strategy avoids the need for expensive, pre-activated fluoroalkylating agents or stoichiometric oxidants. A cooperative catalytic system, often employing an earth-abundant metal like iron and a thiol co-catalyst, can overcome the high oxidation potential of fluoroalkyl carboxylic acids such as difluoroacetic acid. nih.gov

The proposed mechanism involves the formation of a fluoroalkyl radical via a photocatalytic cycle. Upon light irradiation, a photocatalyst (e.g., an iron salt) induces the homolytic cleavage of the fluoroalkyl carboxylate, which generates a carboxyl radical and a reduced metal species. This carboxyl radical rapidly undergoes decarboxylation (extrusion of CO₂) to form the crucial fluoroalkyl radical. nih.gov This radical then adds across the double bond of an alkene, creating a new alkyl radical. A hydrogen atom transfer (HAT) agent, often a thiol, then delivers a hydrogen atom to this intermediate, yielding the final hydrofluoroalkylated product and regenerating the catalyst. nih.gov

This method allows for the efficient hydrodifluoromethylation of various alkenes, providing precursors that could potentially be converted to this compound through subsequent oxidation steps.

Table 1: Photocatalytic Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid nih.gov Reaction Conditions: Alkene (0.1 mmol), difluoroacetic acid (3.0 equiv.), Fe(NO₃)₃·9H₂O (5 mol%), TRIP thiol (5 mol%), Na₂CO₃ (10 mol%) in CH₃CN/H₂O (9:1, 0.1 M), irradiated with a 390nm blue LED for 24h at room temperature.

| Alkene Substrate | Product | Yield (%) |

|---|---|---|

| N-Boc-4-vinylaniline | N-Boc-4-(3,3-difluoropropyl)aniline | 83 |

| 4-Phenyl-1-butene | (4,4-Difluorobutyl)benzene | 82 |

| (E)-Undec-2-ene | 2,2-Difluorononane | 70 |

Photochemical Synthesis of Difluorinated Alcohols

Another innovative photochemical strategy involves the ring-opening of gem-difluorocyclopropanes. Visible light-mediated reaction of a gem-difluorocyclopropane in the presence of an organic dye (as a photocatalyst) and an amine can lead to a ring-opening event, which, when combined with aerobic oxidation, furnishes 2,2-difluoro-homoallylic alcohols in good yields. rsc.org These alcohol precursors are particularly valuable as the double bond and hydroxyl group offer distinct handles for further chemical manipulation, such as oxidative cleavage of the alkene to a carboxylic acid, directly leading to the this compound scaffold.

Catalytic Decarboxylative Fluorination

Visible light-promoted photoredox catalysis also enables the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.gov While this method typically installs a single fluorine atom, its principles are foundational to radical-based fluorine chemistry. The process involves the photon-induced oxidation of a carboxylate to a carboxyl radical, which then extrudes CO₂. The resulting alkyl radical is subsequently trapped by a fluorine atom source to yield the fluoroalkane. nih.gov The adaptation of such decarboxylative strategies to difluoroacetic acid derivatives under photoredox conditions represents a promising route for generating difluoromethyl radicals for synthesis. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 3 Hydroxypropanoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in 2,2-Difluoro-3-hydroxypropanoic acid is a primary site for various chemical transformations, including esterification, reduction, and decarboxylation. The reactivity of this group is markedly increased by the strong electron-withdrawing inductive effect of the adjacent difluoromethylene (CF₂) group.

Esterification Reactions and Derivative Formation

The formation of esters and other derivatives from the carboxylic acid functionality is a cornerstone of its synthetic utility.

Esterification: The most common reaction of the carboxylic acid group is its conversion to an ester. This is typically achieved through Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often, the alcohol is used as the solvent to drive the reaction towards the product side. masterorganicchemistry.com The gem-difluoro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Table 1: Typical Conditions for Fischer Esterification

| Alcohol | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methanol | Conc. H₂SO₄ (catalytic) | Methanol (excess) | Heat/Reflux | Methyl 2,2-difluoro-3-hydroxypropanoate |

| Ethanol | Conc. H₂SO₄ (catalytic) | Ethanol (excess) | Heat/Reflux | Ethyl 2,2-difluoro-3-hydroxypropanoate |

Amide Formation: The carboxylic acid can also be converted to amides, which are important intermediates in medicinal chemistry. chemrxiv.org This transformation typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are used to facilitate this reaction. researchgate.net

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent due to the low electrophilicity of the carboxylate anion that forms under basic conditions. researchgate.net Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. masterorganicchemistry.comslideshare.net In the case of this compound, its reduction with LiAlH₄ would yield 2,2-difluoropropane-1,3-diol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. researchgate.netlibretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. Simple aliphatic carboxylic acids are generally resistant to decarboxylation, which typically requires high temperatures. The reaction is much more facile for compounds that have a carbonyl group at the β-position (a β-keto acid), as this allows for the formation of a stable cyclic transition state. masterorganicchemistry.comyoutube.com Since this compound is a β-hydroxy acid, not a β-keto acid, it does not possess the structural feature required for easy thermal decarboxylation. More advanced, radical-based decarboxylation methods could potentially be employed, but simple heating is unlikely to be effective.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group offers another site for synthetic modification, including oxidation and derivatization for use in multi-step syntheses.

Oxidation Reactions and Subsequent Transformations

The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. To obtain the aldehyde, 2,2-difluoro-3-oxopropanoic acid, a mild and selective oxidizing agent is required to prevent over-oxidation to the corresponding dicarboxylic acid.

The Swern oxidation is a widely used method for converting primary alcohols to aldehydes under mild, metal-free conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (Et₃N). wikipedia.orgadichemistry.com A key advantage of the Swern oxidation is that it generally does not oxidize aldehydes further to carboxylic acids. adichemistry.comyoutube.com

Table 2: Reagents for Swern Oxidation of a Primary Alcohol

| Step | Reagent | Purpose | Typical Conditions |

|---|---|---|---|

| 1 | Dimethyl sulfoxide (DMSO) + Oxalyl Chloride | Activation of DMSO | CH₂Cl₂, -78 °C |

| 2 | Primary Alcohol (Substrate) | Formation of alkoxysulfonium salt | CH₂Cl₂, -78 °C |

| 3 | Triethylamine (Et₃N) | Base-mediated elimination | CH₂Cl₂, -78 °C to room temp. |

The resulting β-keto acid, 2,2-difluoro-3-oxopropanoic acid, is a versatile intermediate that can undergo further reactions, such as decarboxylation or be used in carbon-carbon bond-forming reactions.

Derivatization for Synthetic Applications

In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from reacting while transformations are carried out on the carboxylic acid part of the molecule. organic-chemistry.org A protecting group is a temporary modification that renders the functional group inert to specific reaction conditions and can be cleanly removed later. uwindsor.caoup.com

Common protecting groups for primary alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers. oup.commasterorganicchemistry.com For instance, the hydroxyl group can be converted to a tert-butyldimethylsilyl (TBDMS) ether by reacting the compound with TBDMS-Cl in the presence of a base like imidazole. This silyl ether is robust and stable under a wide range of non-acidic conditions but can be easily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Table 3: Common Protecting Groups for Alcohols

| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF or HF or aq. Acid | Stable to base, mild oxidants, reductants |

| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidants, reductants |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., aq. HCl) | Stable to base, nucleophiles, reductants |

Influence of Vicinal Difluoro-Substitution on Reaction Mechanisms

Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds and withdraws electron density from the rest of the molecule. A primary consequence is an increase in the acidity of the carboxylic acid group. For comparison, the pKa of propanoic acid is 4.88, while the pKa of 2-hydroxypropanoic acid is 3.86 due to the inductive effect of the single hydroxyl group. quora.com The addition of two fluorine atoms at the C2 position, as in 2,2-difluoropropanoic acid, further lowers the pKa, making it a stronger acid. quora.comthermofisher.com This increased acidity influences the conditions required for reactions like deprotonation and subsequent nucleophilic attack.

Conformational Effects (Gauche Effect): For molecules with vicinal electronegative substituents, such as the F-C-C-O segment in this compound, the conformation is governed by the gauche effect. wikipedia.orgnih.gov This is a stereoelectronic phenomenon where the gauche conformer (with a dihedral angle of about 60-70°) is more stable than the anti conformer (180°). wikipedia.orgresearchgate.net This preference is often explained by hyperconjugation, where there is a stabilizing interaction between the C-H bonding orbital on one carbon and the C-F anti-bonding orbital (σ*) on the adjacent carbon. wikipedia.orgnih.govswarthmore.edu This conformational preference can influence the accessibility of the functional groups and the stereochemical outcome of reactions.

Bond Strength and Stability: The carbon-fluorine bond is exceptionally strong. This high bond strength means that reactions involving the cleavage of a C-F bond are generally difficult and require specific reagents or conditions. Consequently, most reactions of this compound proceed with the retention of the difluoromethylene unit.

Stereoelectronic Effects and Reaction Pathways

The spatial arrangement of the fluorine atoms in this compound has significant stereoelectronic consequences that govern its conformational preferences and subsequent reaction pathways. These effects, primarily the gauche effect and anomeric-type interactions, arise from the orbital overlaps between the C-F bonds and adjacent sigma bonds or lone pairs.

The gauche effect, an atypical preference for a gauche conformation over an anti conformation, is a well-documented phenomenon in 1,2-difluoroethane (B1293797) and is expected to play a role in the conformational preference of this compound. This effect is often attributed to hyperconjugation, where electron density is donated from a C-H σ-bonding orbital into an adjacent C-F σ*-antibonding orbital, a stabilizing interaction that is maximized in a gauche arrangement. In the context of this compound, rotation around the C2-C3 bond would be influenced by these gauche interactions between the C-F and C-O/C-H bonds.

Furthermore, anomeric-like effects, typically observed in carbohydrate chemistry, can also be invoked. These effects describe the tendency of an electronegative substituent on a carbon adjacent to a heteroatom to adopt an axial position in a cyclohexane (B81311) ring. While this compound is acyclic, analogous stabilizing interactions between the lone pairs of the hydroxyl oxygen and the C-F σ* orbitals, or between the C-O bond and the C-F σ* orbitals, can influence the rotational barrier and preferred dihedral angles. The presence of the gem-difluoro group can also impact the conformation of adjacent functionalities, as seen in studies of model macrocyclic systems where a difluoroalkoxy moiety encourages a cis-amide conformation. rsc.orgnih.govdiva-portal.org

Intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms or the carbonyl oxygen of the carboxylic acid group is another critical factor in determining the molecule's preferred conformation and reactivity. Such interactions can pre-organize the molecule for specific reaction pathways.

The reaction pathways of this compound, while not extensively documented for this specific molecule, can be inferred from the reactivity of analogous α,α-difluoro-β-hydroxy esters and related compounds. Key transformations are expected to involve the carboxylic acid, the hydroxyl group, and the C-F bonds under specific conditions.

Interactive Data Table: Conformational Influences of Gem-Difluorination

| Parameter | Observation in Analogous Systems | Implication for this compound |

| Amide Conformation | In a model macrocycle, a gem-difluoroalkoxy group promoted a cis-amide conformation. rsc.orgnih.govdiva-portal.org | The CF2 group may influence the torsional angles around the C2-C3 bond. |

| NMR Spectroscopy | Minor conformations with highly shielded aromatic protons observed in fluorinated macrocycles. nih.gov | Complex NMR spectra with multiple conformers may be expected due to slow exchange. |

| Metabolic Stability | Fluorinated macrocycle was less metabolically stable, possibly due to cis/trans amide isomerization. rsc.orgnih.gov | The conformational flexibility influenced by fluorine may affect biological interactions. |

Nucleophilic and Electrophilic Interactions at the Fluorinated Carbon

The carbon atom bearing the two fluorine atoms (C2) is a key site for understanding the reactivity of this compound. The high electronegativity of the fluorine atoms renders this carbon electron-deficient and thus susceptible to nucleophilic attack. However, the strength of the C-F bond and the potential for elimination reactions complicate its reactivity profile.

Nucleophilic Interactions:

Direct nucleophilic substitution at the C2 position is generally challenging due to the strength of the carbon-fluorine bond. However, the electron-withdrawing nature of the gem-difluoro group activates the adjacent carbonyl carbon of the carboxylic acid towards nucleophilic acyl substitution. Reactions such as esterification are expected to proceed readily. For instance, the esterification of carboxylic acids can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

While direct substitution at C2 is difficult, reactions involving the generation of a difluoroenolate or an equivalent species can lead to functionalization at this position. For example, decarboxylative aldol (B89426) reactions of β-oxo-α,α-difluoropropanoates have been shown to generate difluoroenolates that can react with aldehydes. nih.gov Although this compound is not a β-keto acid, this reactivity highlights a potential pathway for C-C bond formation at the C2 position under specific conditions.

The hydroxyl group at C3 can also participate in intramolecular nucleophilic attack, potentially leading to the formation of cyclic ethers or lactones under appropriate conditions, although such reactivity has not been specifically reported for this molecule.

Electrophilic Interactions:

The C2 carbon, being electron-deficient, is not a primary site for electrophilic attack. However, the molecule can undergo reactions with electrophiles at other positions. The oxygen atom of the hydroxyl group can act as a nucleophile and react with electrophiles.

Reactions involving the carboxylic acid group are more common. For example, the acid can be converted to an acyl chloride, which is a more reactive electrophile. The α-protons in many carboxylic acid derivatives are susceptible to deprotonation to form an enolate, which can then react with electrophiles. However, in this compound, there are no α-protons.

Research on related gem-difluoroalkenes has shown that they can serve as electrophilic targets for various nucleophiles. nih.gov While not directly applicable to the saturated this compound, this underscores the electrophilic character imparted by the gem-difluoro group.

Interactive Data Table: Reactivity of Structurally Related α,α-Difluoro-β-hydroxy Esters

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Aldol Reaction | Yb(OTf)3 | 2,2-difluoro-3-hydroxypropan-1-ones | nih.gov |

| Reformatsky Reaction | Zn, AgOAc, Et2AlCl | α,α-difluoro-β-hydroxy esters | acs.org |

| Nucleophilic Fluorination | Selectfluor | α-fluoro-β-hydroxy alkylsulfanyl esters | documentsdelivered.com |

| Sulfonamide Synthesis | KHMDS, Aldehyde/Ketone | β-hydroxy-α,α-difluorosulfonamides | nih.gov |

Role As a Synthetic Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The strategic placement of the difluoro-β-hydroxy acid core allows for its incorporation into a wide array of intricate molecular structures. Chemists can leverage the distinct reactivity of its functional groups to build scaffolds that are otherwise challenging to access. The difluoromethylene group acts as a stable, non-hydrolyzable isostere for carbonyls, ethers, or other functionalities, providing a tool to fine-tune the physicochemical properties of a molecule.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of fluorine often leads to enhanced bioactivity. 2,2-Difluoro-3-hydroxypropanoic acid serves as a key precursor for various fluorinated heterocycles, particularly nitrogen-containing rings like lactams and oxazolidinones.

A primary route to nitrogen heterocycles involves the conversion of the hydroxyl group to an amine, yielding 2,2-difluoro-3-aminopropanoic acid (α,α-difluoro-β-alanine). This transformation creates a bifunctional amino acid that is primed for cyclization. For example, the intramolecular amide bond formation of α,α-difluoro-β-alanine leads directly to the corresponding four-membered ring, an α,α-difluoro-β-lactam. These difluorinated β-lactams are not only important structural motifs in their own right but also serve as versatile intermediates for synthesizing more complex peptide-based molecules. researchgate.netresearchgate.netthieme.de

Furthermore, the hydroxyl and carboxyl groups can be used to construct five-membered rings such as oxazolidinones. organic-chemistry.orgbeilstein-journals.org For instance, reaction of the β-hydroxy acid with a carbamate-forming reagent can initiate a cyclization cascade to yield a 4-carboxy-5,5-difluorooxazolidin-2-one derivative. These fluorinated oxazolidinones are valuable scaffolds, with non-fluorinated analogs forming the core of several classes of antibiotics. nih.gov

| Precursor Derivative | Heterocycle Class | Synthetic Strategy | Key Feature |

| 2,2-Difluoro-3-aminopropanoic acid | β-Lactam | Intramolecular cyclization | Forms a four-membered ring researchgate.netresearchgate.net |

| This compound | Oxazolidinone | Reaction with isocyanates or carbamates | Builds a five-membered ring beilstein-journals.orgnih.gov |

| 2,2-Difluoro-3-hydroxypropanoic amide | Oxazoline | Dehydrative cyclization (e.g., using a Mitsunobu or Appel reaction) | Forms a five-membered ring with an exocyclic double bond nih.govacs.org |

The structural motifs derived from this compound are present in various bioactive compounds. The difluoromethylene group is a particularly valued component in the design of enzyme inhibitors, where it can act as a transition-state analog mimic.

A notable application is in the development of phosphodiesterase 10 (PDE10) inhibitors, which are investigated for the treatment of neurological and psychiatric disorders. A key intermediate in the synthesis of these inhibitors is 3,3-difluoro-2-hydroxypropionic amide, which is directly produced by the amidation of this compound. This demonstrates the direct utility of the title compound as a scaffold in the practical synthesis of complex drug candidates.

Exploitation of the Hydroxyl and Carboxyl Groups for Further Functionalization

The hydroxyl and carboxyl groups of this compound offer two orthogonal points for chemical modification, allowing for stepwise or simultaneous functionalization to build molecular complexity.

The carboxylic acid can undergo standard transformations such as:

Amide Formation: Reaction with amines using standard peptide coupling reagents (e.g., HATU, EDC) yields the corresponding amides. This is a cornerstone reaction for incorporating the building block into peptides or for the synthesis of bioactive amides.

Esterification: Treatment with alcohols under acidic catalysis (Fischer esterification) or using coupling agents produces esters. nih.gov These esters can serve as protecting groups or as intermediates for further reactions.

The hydroxyl group can be similarly functionalized:

Oxidation: Oxidation of the primary alcohol can yield the corresponding 2,2-difluoro-3-oxopropanoic acid (a difluorinated pyruvic acid derivative), a highly reactive α-keto acid suitable for various subsequent transformations.

Etherification: Formation of ethers can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Polymerization: The bifunctional nature of the molecule allows it to be used as a monomer. For example, biocatalytic processes have been developed to produce poly(2-fluoro-3-hydroxypropionic acid), a fluorinated polyester (B1180765) with potential applications in biocompatible materials. acs.org

| Functional Group | Reaction Type | Product |

| Carboxyl (-COOH) | Amidation | Amide (-CONR₂) |

| Carboxyl (-COOH) | Esterification | Ester (-COOR) |

| Hydroxyl (-OH) | Oxidation | Aldehyde (-CHO) |

| Both | Polymerization | Polyester |

Chiral Applications and Asymmetric Synthesis Utilizing Derivatives

The C3 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers ((R) and (S)). In the synthesis of chiral drugs, obtaining a single enantiomer is often crucial for ensuring target selectivity and minimizing off-target effects. Consequently, significant research has focused on the asymmetric synthesis of related fluorinated hydroxy acids.

A highly effective strategy for accessing enantiomerically pure fluorinated α-hydroxy acids is the biocatalytic reduction of the corresponding α-keto acid precursor. nih.gov This approach has been successfully demonstrated for the closely related 3,3,3-trifluoro-2-hydroxypropanoic acid. organic-chemistry.org In this process, lactate (B86563) dehydrogenases (LDHs) are used to reduce the ketone with high stereoselectivity. Different enantiomers of the enzyme (D-LDH or L-LDH) can produce either the (R) or (S) product with excellent enantiomeric excess (>99.5% ee). organic-chemistry.orgnih.gov

This established biocatalytic methodology is directly applicable to the synthesis of chiral this compound from ethyl 2,2-difluoro-3-oxopropanoate.

Table of Asymmetric Synthesis Strategies:

| Method | Precursor | Key Reagent/Catalyst | Product | Advantage |

| Biocatalytic Reduction | Ethyl 2,2-difluoro-3-oxopropanoate | Lactate Dehydrogenase (LDH) / Whole-cell systems (e.g., Yeast) | (R)- or (S)-2,2-Difluoro-3-hydroxypropanoic acid | High enantioselectivity, mild reaction conditions researchgate.netorganic-chemistry.org |

| Chiral Auxiliary | Racemic this compound | Chiral amine or alcohol | Diastereomeric salts/esters | Separation of diastereomers followed by removal of auxiliary |

| Asymmetric Hydrogenation | Ethyl 2,2-difluoro-3-oxopropanoate | Chiral metal complexes (e.g., Ru-BINAP) | (R)- or (S)-2,2-Difluoro-3-hydroxypropanoic acid ester | High turnover and selectivity |

The availability of both (R) and (S) enantiomers of this compound through these asymmetric methods significantly enhances its value as a chiral building block for the stereocontrolled synthesis of advanced pharmaceutical intermediates.

Biochemical and Enzymatic Research Applications of 2,2 Difluoro 3 Hydroxypropanoic Acid

Investigation of Enzyme-Substrate Interactions

The study of how enzymes interact with their substrates is fundamental to understanding biological processes. Fluorinated analogs of natural substrates, such as derivatives of 3-hydroxypropanoic acid, are instrumental in this field. They allow researchers to dissect the intricacies of enzyme binding and catalysis.

Fluorinated propanoic acid derivatives have been identified as a novel class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that has been validated as a therapeutic target for type 2 diabetes. Structure-based design has led to the development of compounds like 2-aryl-3,3,3-trifluoro-2-hydroxypropionic acids, which act as non-peptidic, mono-acid inhibitors of PTP1B. nih.gov These molecules are designed to target the enzyme's primary active site.

Research has demonstrated that specific fluorinated compounds exhibit significant inhibitory activity. For example, a series of 2-(indol-3-yl)- and 2-phenyl-3,3,3-trifluoro-2-hydroxypropionic acid derivatives showed IC₅₀ values for PTP1B inhibition in the micromolar range. nih.gov Similarly, difluoromethylphosphonate analogs have also been developed as potent PTP1B inhibitors. nih.gov The fluorine atoms in these molecules are crucial for their inhibitory function, often enhancing binding affinity and altering the electronic properties of the molecule to favor interaction with the enzyme's active site.

| Compound Class | Core Structure | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| Trifluoro-hydroxypropionic Acids | 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acid | PTP1B | IC₅₀ values of 3-60 µM | nih.gov |

| Difluoromethylphosphonates | Naphthalene-difluoromethylphosphonate | PTP1B | Potent inhibition | nih.gov |

The incorporation of fluorine can significantly modulate an enzyme's activity through various mechanisms. Fluorine's strong electron-withdrawing nature can alter the acidity of nearby protons and the polarity of the molecule, which in turn affects how the substrate fits and interacts within the enzyme's active site. researchgate.net This can lead to either enhanced or inhibited enzyme catalysis.

Studies have shown that fluorine substitution can directly block catalysis if placed at the site of metabolism. For instance, in studies with cytochrome P450 enzymes, placing a fluorine atom at the position where a hydroxylation reaction would normally occur effectively halted that specific metabolic step. nih.gov Conversely, fluorine substitution can also increase the binding affinity between a ligand and an enzyme, sometimes unexpectedly. nih.gov This modulation is a result of the unique properties of fluorine, which can participate in favorable interactions like hydrophobic interactions and even weak hydrogen bonds, thereby stabilizing the enzyme-substrate complex. acs.org The selectivity of some enzymes for their fluorinated substrates appears to rely on the molecular recognition of the fluorine atom itself, which helps to properly position the substrate in the active site for catalysis. nih.gov

Role in Metabolic Pathway Probing (Non-Clinical)

Fluorinated analogs of metabolic intermediates are invaluable tools for studying biochemical pathways without clinical applications. They can act as reporters or modulators, providing insights into the flow of metabolites and the function of enzymes within complex biological cycles.

Fluorinated substrate analogs can be used to probe and even redirect metabolic pathways. nih.gov Because the carbon-fluorine bond is exceptionally strong, it is often resistant to enzymatic cleavage. When a fluorinated analog is introduced into a biochemical cycle, it may be processed by several enzymes until it reaches a step that it blocks. This blockage can lead to the accumulation of the fluorinated intermediate, which can then be detected and identified, providing a snapshot of the metabolic pathway at that point.

For example, fluorinated derivatives of endogenous substrates for steroid biosynthesis have been used to study the activity of enzymes like CYP17A1 and CYP21A2. By strategically placing fluorine atoms, researchers could block specific hydroxylation reactions while allowing other reactions, such as a lyase activity, to proceed. nih.gov This demonstrates the potential of using fluorinated analogs to selectively modulate biochemical cycles. Furthermore, fluorinated analogs are used as stereochemical probes to elucidate the precise mechanisms of enzymatic reactions. acs.org Introducing fluorine can also enhance metabolic stability, a property that is useful in designing probes that can persist longer in a biological system, allowing for more extended observation of metabolic processes. nih.gov

The synthesis of fluorinated compounds like 2,2-Difluoro-3-hydroxypropanoic acid often employs biocatalytic methods, which offer advantages in terms of selectivity and environmental impact over traditional chemical synthesis. nih.gov A variety of enzymes have been utilized for the creation of fluorinated organic acids.

One notable approach is the whole-cell transformation for the synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP). nih.gov This was achieved using E. coli engineered to co-express three key enzymes: methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein. nih.gov Other enzymatic strategies include the use of:

Fluorinases : These are unique enzymes that can catalyze the formation of a carbon-fluorine bond, which is the most direct and effective method for enzymatic fluorination. nih.govresearchgate.net

Cytochrome P450s : These enzymes can be used in a chemo-enzymatic approach where they first introduce a hydroxyl group into a molecule, which is then chemically replaced by fluorine. nih.gov

Other enzymes : A wide range of other enzymes, including aldolases, lipases, and transaminases, have been explored for their ability to synthesize various fluorinated compounds. nih.govresearchgate.net

These biocatalytic routes are crucial for producing the specific, often chiral, fluorinated molecules needed for biochemical research.

| Enzyme/System | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Fluorinase | Direct C-F bond formation | Synthesis of 5'-fluoro-5'-deoxyadenosine | nih.govresearchgate.net |

| Multi-enzyme E. coli system | Whole-cell transformation | Synthesis of 2-fluoro-3-hydroxypropionic acid | nih.gov |

| Cytochrome P450 | Hydroxylation followed by chemical fluorination | Selective fluorination of unactivated organic compounds | nih.gov |

| Aldolases, Lipases, etc. | Various transformations | General synthesis of fluorinated compounds | nih.govresearchgate.net |

Structural and Functional Studies in Biological Systems

Understanding the three-dimensional structure of a fluorinated compound within a biological system, such as when bound to an enzyme, is critical for interpreting its function. Techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount for these studies.

Due to the near-total absence of fluorine in biological systems, ¹⁹F NMR provides a powerful tool for observation without background noise. acs.orgnih.gov The ¹⁹F nucleus is highly sensitive, and its chemical shift is exquisitely responsive to its local environment. nih.govbeilstein-journals.org This makes ¹⁹F NMR an excellent probe for monitoring subtle conformational changes, protein dynamics, and protein-ligand interactions. acs.orgacs.org Researchers can incorporate a fluorinated analog like this compound into a system and use ¹⁹F NMR to study its binding to a target protein, even within complex mixtures like cell lysates or inside living cells. nih.gov

X-ray crystallography complements NMR by providing a high-resolution, static picture of the atomic and molecular structure of a protein-ligand complex. wikipedia.orgnih.gov By crystallizing a protein with its fluorinated ligand bound, researchers can determine the precise three-dimensional arrangement of atoms. nih.gov This structural information reveals how the fluorinated ligand is accommodated within the binding pocket and details the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. scilit.comnih.gov Such studies have provided deep insights into how fluorination can enhance protein stability and influence binding, guiding the rational design of new enzyme inhibitors and biochemical probes. tandfonline.comnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms like fluorine.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the backbone structure of 2,2-Difluoro-3-hydroxypropanoic acid.

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the hydroxyl group would likely appear as a triplet due to coupling with the two neighboring fluorine atoms. The hydroxyl proton (-OH) and the carboxylic acid proton (-COOH) would typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent used and concentration.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Three distinct signals are anticipated: one for the carboxylic acid carbon (C1), one for the quaternary carbon bearing the two fluorine atoms (C2), and one for the methylene carbon attached to the hydroxyl group (C3). The signals for C2 and C3 would exhibit splitting due to coupling with the fluorine atoms (C-F coupling), a key feature confirming the fluorine substitution pattern.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Coupling |

|---|---|---|---|---|

| ¹H | -CH₂- | 3.5 - 4.5 | Triplet (t) | ²JH-F |

| ¹H | -OH | Variable (broad) | Singlet (s) | None |

| ¹H | -COOH | Variable (broad) | Singlet (s) | None |

| ¹³C | C=O | 165 - 180 | Triplet (t) | ³JC-F |

| ¹³C | -CF₂- | 110 - 130 | Triplet (t) | ¹JC-F |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. biophysics.org It provides specific information about the number and electronic environment of fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal would be split into a triplet by the two adjacent methylene protons, providing definitive evidence for the -CF₂-CH₂- structural motif. The chemical shift of this signal is indicative of the aliphatic geminal difluoride environment. chemrxiv.org This technique is crucial for confirming the successful incorporation of fluorine into the target structure. illinois.edu

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₃H₄F₂O₃, corresponding to a monoisotopic mass of approximately 126.01 Da.

Using techniques like Electrospray Ionization (ESI), the compound would typically be observed as a deprotonated molecule, [M-H]⁻, at m/z 125 in negative ion mode, or as a protonated molecule, [M+H]⁺, at m/z 127 in positive ion mode. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Data for this compound

| Property | Expected Value |

|---|---|

| Molecular Formula | C₃H₄F₂O₃ |

| Monoisotopic Mass | 126.0128 Da |

| [M-H]⁻ (Negative ESI) | m/z 125.0055 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method, likely using a C18 column, would be suitable. pensoft.net The mobile phase would typically consist of an aqueous solution with an acid (like formic acid or phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol. pensoft.net The acidic component of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The compound would be detected using a UV detector, although its chromophore is weak, or more advanced detectors like evaporative light scattering (ELSD) or mass spectrometry.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and hydroxyl groups. mdpi.com To make the compound suitable for GC analysis, a derivatization step is necessary. acs.orgnih.gov This involves converting the polar functional groups into less polar, more volatile ones. For example, the carboxylic acid and hydroxyl groups can be esterified or silylated. This approach is commonly used for the GC analysis of polar fluorinated carboxylic acids. mdpi.comresearchgate.net Once derivatized, the compound can be separated from other volatile components and quantified, often using a mass spectrometer as the detector (GC-MS). acs.org

Computational and Theoretical Chemistry Studies

Electronic Structure and Conformation Analysis

The arrangement of electrons and the spatial orientation of atoms in 2,2-Difluoro-3-hydroxypropanoic acid are fundamental to its chemical behavior. Computational studies elucidate these features, including the influence of the electronegative fluorine atoms.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. nanobioletters.com DFT has a favorable cost-to-accuracy ratio for analyzing large systems. nanobioletters.com For this compound, properties such as molecular weight and the logarithm of the partition coefficient (XlogP) have been computationally predicted. nih.gov These calculations provide foundational data for more complex simulations. nih.govuni.lu

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄F₂O₃ | PubChem nih.gov |

| Molecular Weight | 126.06 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 126.01285031 Da | PubChem nih.gov |

| XLogP3 | -0.2 | PubChem nih.gov |

| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |

This table is generated from computationally derived data.

Further computational techniques can predict collision cross-section (CCS) values, which are important for analytical methods like ion mobility-mass spectrometry. The predicted CCS values for different adducts of this compound have been calculated using CCSbase. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 127.02013 | 118.3 |

| [M+Na]⁺ | 149.00207 | 126.4 |

| [M-H]⁻ | 125.00557 | 113.8 |

| [M+NH₄]⁺ | 144.04667 | 139.0 |

| [M+K]⁺ | 164.97601 | 125.9 |

This data is based on predictions from PubChemLite and calculated using CCSbase. uni.lu

The flexibility of this compound allows it to adopt various three-dimensional shapes, or conformations. The relative energies of these conformations define the molecule's conformational landscape. A key feature influencing this landscape is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxyl group's oxygen, or between the hydroxyl proton and a carbonyl oxygen. mdpi.com The presence of such a bond can create a stable quasi-ring structure. mdpi.com

The two fluorine atoms at the C2 position exert significant electronic and steric effects. Their strong electronegativity influences the charge distribution across the molecule, while their size affects which conformations are sterically favorable. A comprehensive analysis, typically performed using quantum chemical methods, would be required to map the full potential energy surface and identify the most stable conformers of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding how chemical reactions occur on a molecular level. By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and visualize the breaking and forming of chemical bonds. youtube.com For this compound, computational studies could be used to model its synthesis or its subsequent transformations, such as conversion into fluorinated amino acids or 2-fluorofurans. rsc.org While specific computational studies elucidating reaction mechanisms for this particular compound are not prominent in the literature, the methodologies are well-established for related molecules.

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify likely sites for nucleophilic or electrophilic attack. mdpi.com For this compound, the electron-withdrawing nature of the gem-difluoro group at the alpha-position is expected to increase the acidity of the carboxylic proton and influence the reactivity of adjacent functional groups. Computational models could quantify these effects and predict the outcome and selectivity of various organic transformations, guiding the design of synthetic routes.

Molecular Docking and Dynamics Simulations for Biological Interactions (e.g., enzyme binding)

To understand how a molecule might function in a biological context, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (a ligand) and a biological macromolecule, such as a protein or enzyme. nih.govnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often as a docking score. ijper.org For example, docking studies have been used to identify potential cyclooxygenase (COX-2) inhibitors among a class of related beta-hydroxy-beta-arylpropanoic acids. researchgate.netmdpi.com A similar approach could be used to screen this compound against various enzyme targets to hypothesize potential biological activity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the ligand-protein complex over time. utupub.fi These simulations model the movements of atoms and molecules, confirming whether the interactions predicted by docking are stable in a more dynamic, solvated environment. nih.govnih.gov MD simulations provide insights into conformational changes in both the ligand and the enzyme upon binding. youtube.com While no specific MD simulation studies have been published for this compound, this technique remains a crucial step in the computational evaluation of its potential as a biologically active agent. nih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient methods for producing fluorinated compounds is a key focus of modern chemical research. Traditional chemical synthesis often relies on harsh reagents and conditions. nih.gov In contrast, biocatalytic and sustainable approaches for the synthesis of 2,2-Difluoro-3-hydroxypropanoic acid are being developed to offer a greener alternative.

One promising approach involves the use of engineered microorganisms. frontiersin.org Researchers have successfully synthesized 2-fluoro-3-hydroxypropionic acid (a closely related compound) using an engineered E. coli strain. nih.govfrontiersin.orgnih.gov This biocatalytic method utilizes whole-cell transformation to produce the target compound, offering considerable environmental and safety advantages over conventional chemical methods. nih.govfrontiersin.org The process starts from 2-fluoromalonic acid, which can itself be synthesized through relatively simple and stable chemical methods or by microbial means. nih.gov In one study, a concentration of 50.0 mg/L of 2-fluoro-3-hydroxypropionic acid was achieved after 24 hours of whole-cell transformation. nih.govfrontiersin.orgnih.gov This biosynthetic pathway highlights the potential for developing sustainable routes to this compound and other fluorinated organic compounds. frontiersin.org

Table 1: Biocatalytic Synthesis of a Related Fluorinated Propanoic Acid

Exploration of New Chemical Transformations and Cascade Reactions

The reactivity of this compound, imparted by its unique combination of functional groups, opens the door to a variety of chemical transformations. While specific research on cascade reactions starting from this exact compound is still emerging, the broader context of related molecules suggests significant potential. For instance, cascade reactions involving related structures like 3-hydroxypropionitrile (B137533) have been developed to synthesize complex molecules such as substituted dihydrochalcones through a multicomponent aryl addition/hydroxyl elimination/reduction Heck approach. researchgate.netnih.gov

Furthermore, transformations of other difluorinated compounds, such as 2,2-difluoro-2,3-dihydrofurans, demonstrate the versatility of the difluoro- functional group. rsc.org These compounds can be converted into valuable α-amino acids under reducing conditions. rsc.org This suggests that this compound could serve as a precursor for a range of other valuable fluorinated molecules through carefully designed reaction cascades. Future research is expected to focus on leveraging the hydroxyl and carboxylic acid functionalities, in conjunction with the difluoromethyl group, to develop novel and efficient synthetic methodologies.

Expanding Applications in Agrochemical and Materials Science Research

The introduction of fluorine into molecules can enhance their biological activity and material properties. frontiersin.orgnih.gov Consequently, this compound is a compound of interest in both agrochemical and materials science research.

In the realm of materials science, this compound is a potential monomer for the synthesis of novel fluorinated polymers. nih.govfrontiersin.org For example, it can be used as a substrate to produce poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.govfrontiersin.orgnih.gov The incorporation of fluorine into polymers can significantly alter their properties, such as thermal stability and chemical resistance, making them suitable for specialized applications.

While specific applications in agrochemicals are still under investigation, the compound serves as a potential intermediate in the synthesis of new crop protection agents. The presence of the difluoromethyl group can enhance the efficacy and metabolic stability of agrochemicals.

Deeper Understanding of Biochemical Roles and Interventions (Non-Clinical)

In a non-clinical context, the study of this compound's interaction with biological systems is an area of growing interest. The fluorine atoms can enhance the binding affinity of the molecule to biological targets, such as enzymes. This makes it a candidate for use as an enzyme inhibitor or as a modulator of metabolic pathways in research settings.

The non-fluorinated analogue, 3-hydroxypropanoic acid, is a known platform chemical that can be produced through biological processes and has various industrial applications. mdpi.comresearchgate.netresearchgate.net Understanding the biochemical pathways related to 3-hydroxypropanoic acid can provide a foundation for investigating the effects of its fluorinated counterpart. The unique electronic properties conferred by the fluorine atoms in this compound may lead to distinct biochemical activities, warranting further investigation into its role in non-clinical biochemical research.

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-3-hydroxypropanoic acid, and how can purity be validated?

Synthesis typically involves fluorination of β-hydroxypropanoic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Post-synthesis purification employs column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹⁹F NMR) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Quantify impurities via reverse-phase HPLC with UV detection at 210–220 nm .

Q. Which analytical techniques are optimal for quantifying this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred. Use deuterated analogs (e.g., 3,5-difluorobenzoic acid-d₃) as internal standards to correct matrix effects . Method validation should include:

- Limit of detection (LOD): ≤10 ng/L in water

- Recovery rates: 80–120% across matrices (water, soil, biological tissues)

- Column: C18 stationary phase with 0.1% ammonium hydroxide in mobile phase .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to structurally related perfluorinated acids?

While persistence data specific to this compound are limited, its stability can be inferred from analogs:

| Compound | Half-life (Water) | Bioaccumulation Factor (BAF) |

|---|---|---|

| Perfluorobutane sulfonic acid | >5 years | 1.5–2.0 (fish) |

| This compound* | Estimated 1–2 years | Predicted BAF <1 (low lipophilicity) |

| *Predicted using QSAR models. The hydroxyl group enhances biodegradability compared to fully fluorinated chains. Environmental monitoring should prioritize water systems due to high solubility . |

Q. What in vitro models are suitable for assessing the cellular toxicity of this compound?

- Hepatotoxicity: Primary human hepatocytes exposed to 0.1–100 µM for 24–72 hours; measure ALT/AST release and mitochondrial membrane potential (ΔΨm) via JC-1 staining.

- Endocrine disruption: ER-CALUX assay (estrogen receptor transactivation) with EC₅₀ determination.

- Oxidative stress: Quantify reactive oxygen species (ROS) in HepG2 cells using CM-H₂DCFDA fluorescence .

Q. How should researchers address discrepancies in reported bioaccumulation potential across studies?

Contradictory data may arise from:

- Analytical variability: Standardize extraction protocols (e.g., solid-phase extraction for water, QuEChERS for tissues).

- Model organisms: Use OECD guidelines for fish (e.g., Danio rerio) with controlled exposure durations.

- Meta-analysis: Apply PRISMA frameworks to aggregate data from ECHA dossiers and peer-reviewed studies, weighting results by methodological rigor .

Q. What mechanistic insights explain the compound’s interaction with biological membranes?

Molecular dynamics simulations suggest:

- Hydrogen bonding: The hydroxyl group forms transient bonds with phospholipid headgroups (e.g., phosphatidylcholine).

- Fluorine interactions: CF₂ groups reduce membrane permeability by 40% compared to non-fluorinated analogs.

Validate via surface plasmon resonance (SPR) using synthetic lipid bilayers .

Q. Which isotopic labeling strategies enable metabolic pathway tracing?

Synthesize ¹³C-labeled this compound via:

- Precursor-directed biosynthesis: Feed E. coli cultures with ¹³C-glucose and fluorine-enriched media.

- Chemical synthesis: Use ¹³C-KF in fluorination steps.

Track metabolites via ¹³C-NMR or nanoDESI-MS imaging in in vivo models .

Methodological Notes

- Contradictory evidence: Regulatory classifications of similar perfluoroalkyl substances (PFAS) vary; cross-reference ECHA’s SVHC listings with OECD guidelines to resolve conflicts .

- Advanced characterization: Combine X-ray crystallography (for solid-state structure) with cryo-EM to study aqueous-phase aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.